Methyl 5-bromobenzo[d]oxazole-2-carboxylate
Description
Systematic IUPAC Nomenclature and Substituent Positioning
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 5-bromo-1,3-benzoxazole-2-carboxylate, which precisely describes the molecular architecture and substitution pattern. The numbering system begins with the oxygen atom in the oxazole ring designated as position 1, followed by the nitrogen at position 3, establishing the fundamental heterocyclic framework. The bromine substituent occupies the 5-position on the benzene ring portion of the fused system, while the carboxylate ester functionality is located at the 2-position of the oxazole ring. This specific positioning creates a molecule with the molecular formula C9H6BrNO3 and a molecular weight of 256.055 daltons.
The compound is registered under Chemical Abstracts Service number 954239-61-3, providing unambiguous identification within chemical databases. Alternative nomenclature systems recognize this structure as 5-bromo-2-benzoxazolecarboxylic acid methyl ester, emphasizing the ester functionality, or as methyl 5-bromobenzo[d]oxazole-2-carboxylate using the fused ring notation. The systematic name accurately conveys the substitution pattern where the bromine atom is positioned meta to the oxygen-carbon fusion point of the heterocyclic system. The monoisotopic mass has been determined as 254.953105 daltons, reflecting the natural isotopic distribution of the constituent elements.
| Nomenclature Parameter | Value |
|---|---|
| IUPAC Name | methyl 5-bromo-1,3-benzoxazole-2-carboxylate |
| Molecular Formula | C9H6BrNO3 |
| CAS Registry Number | 954239-61-3 |
| Molecular Weight | 256.055 g/mol |
| Monoisotopic Mass | 254.953105 g/mol |
| MDL Number | MFCD09832200 |
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits a planar heterocyclic core with specific angular relationships determined through crystallographic studies. The benzoxazole ring system maintains planarity due to the aromatic character of both the benzene and oxazole components, with the fusion occurring through a shared carbon-carbon bond. Spectroscopic analysis using nuclear magnetic resonance techniques has revealed detailed structural information, with proton nuclear magnetic resonance spectroscopy showing characteristic signals consistent with the expected substitution pattern.
The carbon-13 nuclear magnetic resonance spectrum provides definitive evidence for the molecular framework, displaying signals corresponding to the aromatic carbons, the oxazole carbon atoms, and the ester functionality. X-ray crystallographic investigations of related benzoxazole derivatives have established that these compounds typically crystallize in specific space groups with defined unit cell parameters. The crystal structure analysis reveals intermolecular interactions that contribute to the solid-state packing arrangements and influence the physical properties of the compound.
The bromine substituent at the 5-position introduces specific geometric constraints and electronic effects that influence the overall molecular conformation. The halogen atom exhibits a van der Waals radius that affects the spatial accessibility of neighboring functional groups and may participate in halogen bonding interactions in the solid state. The methyl ester group at the 2-position adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap for resonance stabilization.
| Geometric Parameter | Value/Description |
|---|---|
| Ring System | Planar benzoxazole core |
| Bromine Position | 5-position (meta to O-C fusion) |
| Ester Orientation | Optimized for resonance stabilization |
| Crystallization | Space group dependent on packing forces |
| Intermolecular Forces | Halogen bonding and π-π stacking |
Electronic Structure and Resonance Stabilization Effects
The electronic structure of this compound is characterized by extensive conjugation throughout the heterocyclic framework, with significant contributions from both the benzene ring and the oxazole component. The bromine substituent at the 5-position functions as an electron-withdrawing group through inductive effects while simultaneously providing electron density through resonance contributions from its lone pairs. This dual electronic behavior creates a complex electronic environment that influences both the chemical reactivity and physical properties of the compound.
The oxazole ring contributes significantly to the overall electronic stabilization through delocalization of π-electrons across the nitrogen-carbon-oxygen framework. The nitrogen atom participates in the aromatic sextet through donation of one electron pair, while maintaining a second lone pair that can participate in intermolecular interactions. The oxygen atom in the oxazole ring exhibits similar dual functionality, contributing to aromaticity while retaining lone pairs available for coordination or hydrogen bonding interactions.
The methyl ester functionality at the 2-position introduces additional electronic complexity through resonance interactions with the heterocyclic system. The carbonyl group can accept electron density from the oxazole ring through resonance, creating a dipolar contribution that enhances the overall stability of the molecular framework. This electronic delocalization is evidenced by characteristic chemical shifts in nuclear magnetic resonance spectroscopy and influences the compound's reactivity patterns in chemical transformations.
The presence of the bromine atom significantly modifies the electronic distribution within the benzene ring through both inductive and resonance effects. The halogen atom withdraws electron density through its high electronegativity while simultaneously donating electron density back to the ring system through resonance with its filled p-orbitals. This electronic perturbation creates regional variations in electron density that can be exploited in selective chemical reactions and influences the compound's interaction with biological targets.
Comparative Analysis with Related Benzoxazole Derivatives
Comparative analysis of this compound with structurally related compounds reveals significant insights into structure-property relationships within the benzoxazole family. The 6-bromo isomer, methyl 6-bromobenzo[d]oxazole-2-carboxylate, shares the same molecular formula C9H6BrNO3 and molecular weight of 256.05 grams per mole but exhibits different electronic and steric properties due to the altered substitution pattern. The positional change from the 5- to the 6-position places the bromine atom in an ortho relationship to the oxygen-carbon fusion point, creating distinct electronic environments and potentially different reactivity profiles.
The unsubstituted parent compound, methyl benzo[d]oxazole-2-carboxylate, provides a baseline for understanding the electronic effects introduced by halogen substitution. Spectroscopic comparison reveals characteristic downfield shifts in nuclear magnetic resonance signals upon bromine incorporation, consistent with the electron-withdrawing nature of the halogen substituent. The 5-methyl analog, methyl 5-methylbenzo[d]oxazole-2-carboxylate, demonstrates the contrasting effects of electron-donating versus electron-withdrawing substituents at the same position.
Analysis of the 7-position isomer, methyl 5-bromobenzo[d]oxazole-7-carboxylate, reveals the impact of ester functionality positioning on molecular properties. This positional isomer maintains the bromine at the 5-position while relocating the methyl ester to the 7-position, creating a different electronic environment and altered chemical behavior. The compound exhibits a distinct CAS registry number (1221792-83-1) and shows different spectroscopic signatures compared to the 2-carboxylate analog.
Related derivatives incorporating different halogen substituents, such as methyl 5-chlorobenzo[d]oxazole-2-carboxylate, demonstrate the systematic effects of halogen size and electronegativity on molecular properties. The chlorine analog exhibits similar electronic effects but with reduced steric bulk compared to the bromine derivative, potentially leading to different solid-state packing arrangements and chemical reactivity patterns. The sodium salt form of the chloro derivative, sodium 5-chlorobenzo[d]oxazole-2-carboxylate, illustrates the impact of counterion selection on physical properties and biological activity profiles.
| Compound | CAS Number | Substituent Position | Electronic Effect |
|---|---|---|---|
| 5-Bromo-2-carboxylate | 954239-61-3 | 5-Br, 2-COOMe | Moderate withdrawal |
| 6-Bromo-2-carboxylate | 954239-67-9 | 6-Br, 2-COOMe | Strong withdrawal |
| 5-Bromo-7-carboxylate | 1221792-83-1 | 5-Br, 7-COOMe | Altered conjugation |
| 5-Methyl-2-carboxylate | Not specified | 5-Me, 2-COOMe | Electron donation |
| 5-Chloro-2-carboxylate | Not specified | 5-Cl, 2-COOMe | Moderate withdrawal |
Properties
IUPAC Name |
methyl 5-bromo-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIPFQNEPKWGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680024 | |
| Record name | Methyl 5-bromo-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-61-3 | |
| Record name | Methyl 5-bromo-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Pharmacokinetics
Its physicochemical properties suggest it may have high gi absorption and bbb permeability. It is predicted to inhibit CYP1A2 and CYP2C19, which could impact its metabolism and potential drug-drug interactions.
Action Environment
It is recommended to be stored in a dry room temperature environment.
Biological Activity
Methyl 5-bromobenzo[d]oxazole-2-carboxylate (M5BOC) is an organic compound notable for its unique structure, which includes a bromine atom at the 5-position of the benzo[d]oxazole ring and a carboxylate ester functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of M5BOC, highlighting its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₆BrN₁O₃
- Molecular Weight : Approximately 256.06 g/mol
- Structural Features : The presence of both aromatic and heterocyclic characteristics enhances its reactivity and biological interactions.
Antimicrobial Properties
M5BOC has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8.0 | Moderate Inhibition |
| Escherichia coli | 16.0 | Moderate Inhibition |
| Candida albicans | 32.0 | Moderate Inhibition |
These findings suggest that M5BOC could serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
The mechanism by which M5BOC exerts its biological effects primarily involves interaction with key enzymes and cellular pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when used in conjunction with other medications, potentially affecting therapeutic efficacy and safety profiles .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of M5BOC against a panel of bacterial strains. The results demonstrated that M5BOC significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values indicating moderate potency compared to standard antibiotics .
- Drug Interaction Studies : Research focusing on the interaction of M5BOC with cytochrome P450 enzymes revealed that it could modulate the metabolism of co-administered drugs. This aspect is crucial for understanding its safety profile in clinical applications .
- Fungal Inhibition Study : Another investigation assessed the antifungal properties of M5BOC against Candida albicans, showing promising results that support further exploration into its use as an antifungal agent .
Comparative Analysis with Similar Compounds
M5BOC shares structural similarities with other oxazole derivatives, which may influence its biological activity:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 2-Methoxybenzo[d]oxazole | Lacks carboxylate group | Limited antimicrobial activity |
| 5-Chlorobenzo[d]oxazole-2-carboxylate | Chlorine substitution at 5-position | Enhanced antibacterial properties |
This comparison highlights how variations in substitution patterns can significantly affect the biological properties of compounds within the same class.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 5-bromobenzo[d]oxazole-2-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of benzo[d]oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that certain substituted benzo[d]oxazole derivatives showed promising activity against human breast cancer cells, with IC50 values in the low micromolar range, indicating their potential as lead compounds for further development .
1.2 Neuroprotective Effects
Recent studies have also highlighted the neuroprotective effects of benzo[d]oxazole derivatives, including this compound. In vitro experiments showed that these compounds could reduce neurotoxicity induced by β-amyloid peptides in PC12 cells, a model for Alzheimer’s disease. The mechanism involved modulation of signaling pathways associated with cell survival and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
Material Science
2.1 Synthesis of Functional Materials
This compound serves as a versatile building block in the synthesis of functional materials. Its bromine substituent allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can yield a variety of substituted oxazoles with tailored properties for use in organic electronics and photonic devices .
Table 1: Summary of Synthesis Conditions for Functionalized Oxazoles
| Compound | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| 5a | Suzuki-Miyaura | 81 | MeCN, 60°C, 20 mM |
| 5b | Cross-coupling | 76 | THF, 35°C, 10 mM |
| 5c | Nucleophilic Substitution | 70 | DCM, room temperature |
Catalysis
3.1 Catalytic Applications
The compound has been explored as a ligand in catalytic systems. A recent study demonstrated that metal complexes derived from this compound exhibited high catalytic activity for the conversion of carbon dioxide into valuable products such as cyclic carbonates and other oxazole derivatives under mild conditions. This application highlights its potential role in green chemistry and sustainable processes .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a controlled study assessing the anticancer activity of this compound derivatives against various cancer cell lines, researchers found that modifications to the compound's structure significantly impacted its potency. The most active derivative displayed an IC50 value of approximately 15 µM against breast cancer cells, indicating a strong correlation between structural features and biological activity .
Case Study 2: Neuroprotection Mechanism Investigation
A detailed investigation into the neuroprotective mechanisms of this compound revealed its ability to inhibit apoptosis in β-amyloid-treated PC12 cells through the activation of the Akt/GSK-3β signaling pathway. This study not only confirmed the compound's protective effects but also provided insights into its potential therapeutic applications for Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
(a) Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-67-9)
- Structure : Bromine at the 6-position instead of the 5-position.
- Properties : Similar molecular weight (257.07 g/mol) and reactivity to the 5-bromo analog. The positional isomerism may influence regioselectivity in reactions. For example, steric or electronic differences could alter binding in biological targets or catalytic processes .
(b) Methyl 5-chlorobenzo[d]oxazole-2-carboxylate (CAS 27383-92-2)
- Structure : Chlorine replaces bromine at the 5-position.
- Properties :
(c) Methyl 5-bromothiazole-2-carboxylate (CAS 1209458-91-2)
- Structure : Thiazole ring (sulfur and nitrogen) instead of benzoxazole.
- Properties: Thiazole’s electron-deficient nature enhances reactivity in nucleophilic substitutions.
Non-Halogenated Derivatives
(a) Methyl benzo[d]oxazole-2-carboxylate (CAS 27383-86-4)
- Structure: No substituent at the 5-position.
- Properties :
(b) Methyl 5-methylbenzo[d]oxazole-2-carboxylate (CAS 27383-91-1)
- Structure : Methyl group at the 5-position.
- Properties: Molecular formula: C₁₀H₉NO₃; weight: 191.18 g/mol . This compound is commercially available and used in COX-2 inhibitor studies .
Aryl-Substituted Derivatives
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate (CAS 1706446-55-0)
- Structure : A 2-bromophenyl group attached to the benzoxazole core.
- Properties: Molecular formula: C₁₅H₁₀BrNO₃; weight: 332.15 g/mol. The bulky bromophenyl group introduces steric hindrance, which may affect binding in enzyme-active sites or catalytic processes. This derivative highlights the impact of substituent positioning on molecular interactions .
Key Comparative Data
Research Implications
- Reactivity : Bromine’s polarizability makes this compound superior in palladium-catalyzed reactions compared to chloro or methyl analogs .
- Biological Activity : Substituent position (5 vs. 6) and electronic effects (Br vs. CH₃) significantly influence COX-2 inhibition selectivity, as seen in related benzoxazole derivatives .
- Safety : Halogenated analogs share similar hazards (e.g., H315, H319), necessitating careful handling in lab settings .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 5-bromobenzo[d]oxazole-2-carboxylate, and how are reaction conditions optimized?
The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, which involve treating substituted benzamide derivatives with phosphoryl chloride (POCl₃) or other dehydrating agents. For example, brominated precursors (e.g., 5-bromoanthranilic acid derivatives) can undergo condensation with methyl esters to form the oxazole ring . Optimization includes controlling temperature (80–120°C) and solvent polarity (e.g., dichloromethane or toluene). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₁₀H₈BrNO₃: theoretical 257.03 [M+H]⁺ vs. experimental 257.05 ±0.01 ).
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.2–8.1 ppm) and ester methyl groups (δ 3.8–4.0 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .
- Elemental Analysis: Validates stoichiometry (e.g., C 46.7%, H 3.1%, N 5.4% theoretical vs. experimental C 46.5%, H 3.3%, N 5.2%) .
Advanced Research Questions
Q. How does the bromine substituent at the 5-position influence electronic properties and reactivity compared to chloro or methyl analogs?
The bromine atom’s electronegativity and steric bulk enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling). Computational studies (DFT) show decreased electron density at the oxazole ring’s 2-position compared to chloro analogs, altering regioselectivity in cross-coupling reactions . Experimental data from IR spectroscopy (C-Br stretch at 550–600 cm⁻¹) corroborate electronic effects .
Q. How can isotopic labeling (e.g., ¹⁴C) be applied to study metabolic or environmental degradation pathways?
¹⁴C-labeled this compound (synthesized via [oxazole-¹⁴C] precursors) enables tracking in biological systems. Radiolabeled batches (50–60 mCi/mmol) are purified via HPLC (C18 column, methanol/water mobile phase) and analyzed using liquid scintillation counting . This methodology is critical for elucidating hydrolysis pathways in liver microsome assays .
Q. What strategies resolve contradictions between theoretical and experimental data in HRMS or elemental analysis?
Discrepancies in HRMS (e.g., observed [M+H]⁺ at 257.05 vs. theoretical 257.03) may arise from isotopic interference (e.g., ⁸¹Br vs. ⁷⁹Br). Using isotopic correction algorithms or tandem MS (MS/MS) clarifies fragmentation patterns . For elemental analysis, impurities (e.g., residual solvents) are mitigated via rigorous drying (vacuum desiccation, 24 h) and combustion analysis .
Methodological Considerations
- Reaction Scale-Up: Pilot-scale synthesis (>10 g) requires reflux conditions (120°C, 48 h) with continuous N₂ purging to prevent oxidation .
- Stability Testing: Accelerated degradation studies (40°C/75% RH) monitor ester hydrolysis via HPLC-UV (λ = 254 nm) .
- Crystallography: Single-crystal X-ray diffraction (Cu-Kα radiation) confirms the planar oxazole ring and dihedral angles between substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
